Palmitoyl Thio-PC

Übersicht

Beschreibung

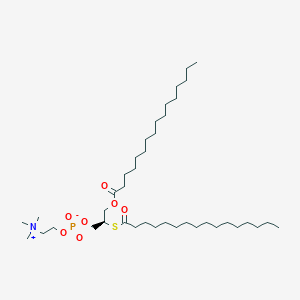

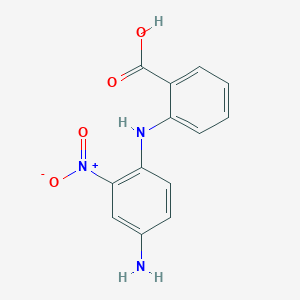

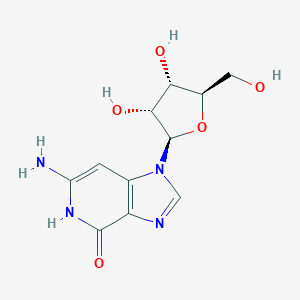

Palmitoyl Thio-Phosphatidylcholin ist ein Thioester-Analogon von Glycerophospholipiden. Es ist ein chromogenes Substrat für Phospholipase A2, das einen Palmitoyl-Thioester an der sn-2-Position des Glycerinrückgrats enthält. Diese Verbindung wird in verschiedenen biochemischen Assays zur Messung der Phospholipase-Aktivität verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Palmitoyl Thio-Phosphatidylcholin kann durch einen chiralen Syntheseprozess hergestellt werden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Ethanol und Phosphatpufferlösung bei einem pH-Wert von 7,2 .

Industrielle Produktionsmethoden

Die industrielle Produktion von Palmitoyl Thio-Phosphatidylcholin beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die für biochemische Assays erforderlichen Standards erfüllt .

Wissenschaftliche Forschungsanwendungen

Palmitoyl Thio-Phosphatidylcholin wird in der wissenschaftlichen Forschung häufig für folgende Anwendungen eingesetzt:

Biochemie: Messung der Phospholipase A2-Aktivität in verschiedenen biologischen Proben.

Industrie: Entwicklung biochemischer Assays für die Medikamentenentwicklung und andere industrielle Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von Palmitoyl Thio-Phosphatidylcholin beinhaltet seine Hydrolyse durch Phospholipase A2. Das Enzym spaltet die Thioesterbindung an der sn-2-Position und setzt ein freies Thiol frei. Dieses freie Thiol kann dann mit Ellmans Reagenz reagieren, um ein gelb gefärbtes Produkt zu erzeugen, das spektrophotometrisch gemessen werden kann .

Wirkmechanismus

Target of Action

Palmitoyl Thio-PC, also known as 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, primarily targets phospholipase A2 (PLA2) . PLA2 is an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids . These molecules are precursors for the synthesis of a variety of bioactive lipids, which play crucial roles in cellular signaling.

Mode of Action

This compound acts as a chromogenic substrate for PLA2 . It contains a palmitoyl thioester at the sn-2 position of the glycerol backbone . When PLA2 hydrolyzes the thioester bond, it yields a free thiol . This free thiol reacts readily with DTNB (Ellman’s reagent), producing a bright yellow product with an absorbance maximum at 412 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PLA2 pathway . By acting as a substrate for PLA2, it participates in the production of arachidonic acid and lysophospholipids . These molecules are involved in various downstream effects, including the synthesis of bioactive lipids and cellular signaling.

Result of Action

The hydrolysis of this compound by PLA2 leads to the production of a free thiol . This free thiol reacts with DTNB (Ellman’s reagent) to produce a bright yellow product . This reaction is used to measure the activity of PLA2, including bee venom sPLA2, in a phospholipid:Triton X-100 mixed micelle system .

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine plays a significant role in biochemical reactions, primarily serving as a substrate for PLA2 enzymes. The hydrolysis of the thioester bond by PLA2 releases a free thiol group, which can be detected using Ellman’s reagent, producing a yellow color with an absorbance maximum at 412 nm . This property makes it a valuable tool for measuring PLA2 activity in various experimental setups. Additionally, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine interacts with other biomolecules, including proteins and lipids, influencing membrane dynamics and signaling pathways.

Cellular Effects

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine affects various cellular processes. It influences cell signaling pathways by modulating the activity of PLA2, which in turn regulates the production of bioactive lipids such as arachidonic acid and lysophosphatidylcholine . These lipids play crucial roles in inflammation, cell proliferation, and apoptosis. The compound also impacts gene expression and cellular metabolism by altering the lipid composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.

Molecular Mechanism

The molecular mechanism of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine involves its interaction with PLA2 enzymes. Upon binding to PLA2, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol group and a lysophosphatidylcholine molecule . This reaction not only serves as a basis for PLA2 activity assays but also contributes to the generation of signaling molecules that regulate various cellular functions. The compound may also interact with other enzymes and proteins, modulating their activity through direct binding or by altering the lipid environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine can change over time. The compound is relatively stable when stored at -20°C, but its activity may decrease upon prolonged exposure to higher temperatures or light . In vitro studies have shown that the hydrolysis of the thioester bond by PLA2 occurs rapidly, leading to immediate changes in cellular function. Long-term effects include alterations in membrane composition and sustained changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine vary with different dosages in animal models. At low doses, the compound can effectively modulate PLA2 activity and influence lipid signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Threshold effects have been observed, where a certain concentration is required to elicit measurable biochemical and cellular responses.

Metabolic Pathways

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as PLA2, leading to the production of lysophosphatidylcholine and free fatty acids . These metabolites can further participate in various metabolic processes, including energy production and the synthesis of other bioactive lipids. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is transported and distributed through interactions with lipid transporters and binding proteins. Its localization within cellular membranes allows it to modulate membrane properties and interact with membrane-bound enzymes and receptors . The compound’s distribution can affect its bioavailability and the extent of its biochemical and cellular effects.

Subcellular Localization

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is primarily localized in cellular membranes, where it exerts its effects on membrane dynamics and enzyme activity . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in localized signaling events.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitoyl thio-phosphatidylcholine can be synthesized through a chiral synthesis process. The reaction conditions typically involve the use of organic solvents such as ethanol and phosphate-buffered saline at a pH of 7.2 .

Industrial Production Methods

Industrial production of palmitoyl thio-phosphatidylcholine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for biochemical assays .

Analyse Chemischer Reaktionen

Reaktionstypen

Palmitoyl Thio-Phosphatidylcholin unterliegt hauptsächlich Hydrolysereaktionen. Die Hydrolyse der Thioesterbindung durch Phospholipase A2 führt zu einem freien Thiol, das mit Ellmans Reagenz (5,5'-Dithiobis-(2-nitrobenzoesäure)) reagieren kann, um ein hellgelbes Produkt zu erzeugen .

Häufige Reagenzien und Bedingungen

Reagenzien: Phospholipase A2, Ellmans Reagenz

Bedingungen: Aqueous buffer systems, typically at neutral pH

Hauptprodukte

Das Hauptprodukt, das durch Hydrolyse von Palmitoyl Thio-Phosphatidylcholin entsteht, ist ein freies Thiol, das mit Ellmans Reagenz reagiert, um ein gelb gefärbtes Produkt mit einem Absorptionsmaximum bei 412 nm zu bilden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thioetheramid-Phosphatidylcholin: Ein weiteres Thioester-Analogon von Glycerophospholipiden, das als Substrat für Phospholipase-Assays verwendet wird.

Dithiolester-Analoga von Phosphatidylcholin: Für ähnliche biochemische Assays verwendet, die Phospholipase-Aktivität beinhalten.

Einzigartigkeit

Palmitoyl Thio-Phosphatidylcholin ist aufgrund seiner spezifischen Struktur einzigartig, die es zu einem chromogenen Substrat für Phospholipase A2 macht. Das Vorhandensein des Palmitoyl-Thioesters an der sn-2-Position macht es für die Messung der Enzymaktivität in verschiedenen biochemischen Assays besonders geeignet .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCGLSWHABGOT-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921231 | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113881-60-0 | |

| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine?

A: While the provided abstract [] does not contain specific details about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, it highlights its role as a "highly specific chromogenic substrate of phospholipase A2." [] This suggests that the compound likely possesses structural features mimicking natural phospholipase A2 substrates, but with a modification allowing for colorimetric detection of enzymatic activity. The "thio" prefix in its name indicates a sulfur atom replacing an oxygen atom, potentially in the ester linkage at the sn-2 position of the glycerol backbone. This substitution could be responsible for the chromogenic properties of the molecule upon interaction with phospholipase A2.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)